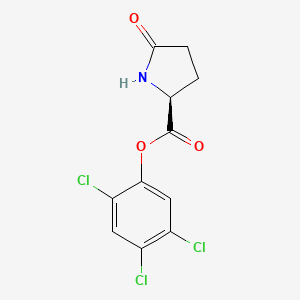
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide
Descripción general
Descripción
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide is a compound known for its diverse applications in pharmaceutical formulations. It is characterized by its stability and bioavailability, making it a valuable component in various medicinal products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves the use of boronic acid derivatives or borolane reagents. This method avoids the use of toxic organic tin compounds, ensuring a safer and more efficient production process . The compound is often synthesized in its crystalline mesylate monohydrate form, which demonstrates increased long-term stability and release kinetics .
Industrial Production Methods: Industrial production of this compound typically involves the formulation of tablets containing micronized this compound. The use of acidic components, such as methanesulfonic acid, is common in these formulations to enhance stability and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boronic acid derivatives and borolane reagents. These reagents facilitate the synthesis and modification of the compound without the need for toxic organic tin compounds .
Major Products Formed: The major products formed from these reactions include the mesylate monohydrate salt of this compound. This form of the compound is preferred for its improved stability and bioavailability .
Aplicaciones Científicas De Investigación
N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide has a wide range of scientific research applications. It is primarily used as an anti-viral active agent, particularly in the treatment of herpes simplex viruses (HSV-1 and HSV-2). The compound is effective in treating diseases such as labial herpes, genital herpes, keratitis, and encephalitis . Additionally, it is used in the preparation of pharmaceuticals for these conditions, demonstrating its significance in the medical field .
Mecanismo De Acción
The mechanism of action of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound inhibits the replication of herpes simplex viruses by interfering with viral DNA polymerase activity. This inhibition prevents the virus from replicating and spreading, thereby reducing the severity and duration of infections .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide include acyclovir and other anti-viral agents used in the treatment of herpes simplex infections. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its enhanced stability and bioavailability in its mesylate monohydrate form. This makes it a preferred choice for pharmaceutical formulations, offering improved long-term stability and release kinetics compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H9N3O3S2 |
|---|---|
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H2,7,11,12)(H,8,9,10) |
Clave InChI |
LXASOSGTNFQNER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B8703432.png)



![(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8703467.png)




![L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)-](/img/structure/B8703496.png)




